![molecular formula C17H12N4O3 B1358655 3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 892286-95-2](/img/structure/B1358655.png)
3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a useful research compound. Its molecular formula is C17H12N4O3 and its molecular weight is 320.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Agricultural Biological Activities
1,2,4-Oxadiazole derivatives have shown promise as potential chemical pesticides. In a study by Zhu et al., novel 1,2,4-oxadiazole derivatives were synthesized and evaluated for their agricultural activities . Notably:
Antiviral Properties
While not directly related to the mentioned compound, other 1,2,4-oxadiazole derivatives have been investigated for antiviral activity. For instance, 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-one showed promise as an antiviral entry inhibitor .
Acetylcholinesterase Inhibition
Although not specifically studied for the compound , 1,3,4-oxadiazole derivatives have been explored as acetylcholinesterase inhibitors, potentially relevant for neurological disorders .
Anticancer Potential
While the exact compound hasn’t been directly studied for anticancer properties, related 1,2,4-oxadiazole derivatives have been evaluated. These compounds may impact cancer cell viability and proliferation .
Hydrolytic and Metabolic Stability
The 1,2,4-oxadiazole heterocycle serves as a bioisostere of amide, offering better hydrolytic and metabolic stability. Researchers continue to explore its pharmacophore potential .
Alternative Antibacterial Agents
Compounds containing a trifluoromethyl pyridine moiety (like the mentioned compound) could serve as alternative templates for discovering novel antibacterial agents. Notably, derivatives 5u and 5v exhibited excellent antibacterial activity against Xoo and Xoc .
properties
IUPAC Name |
3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3/c22-16-12-8-4-5-9-13(12)18-17(23)21(16)10-14-19-15(20-24-14)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOHOESDNWCGPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

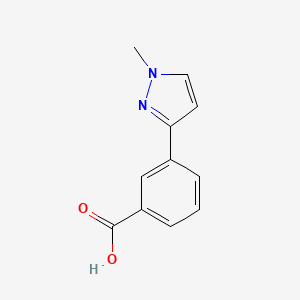
![(4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-7-yl)methanol](/img/structure/B1358573.png)
![4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile](/img/structure/B1358574.png)
![N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine](/img/structure/B1358575.png)
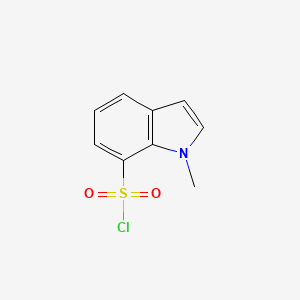
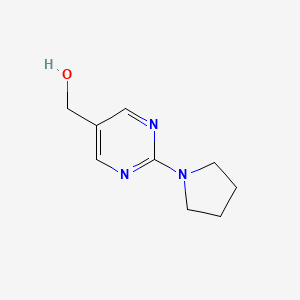
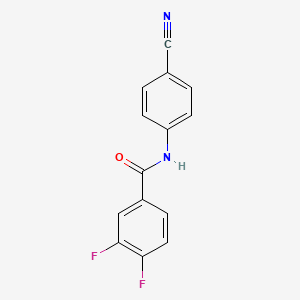
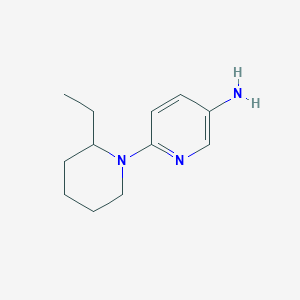
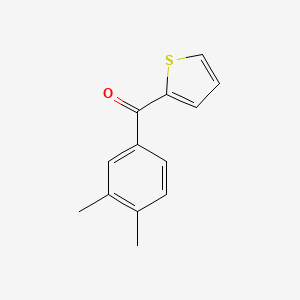

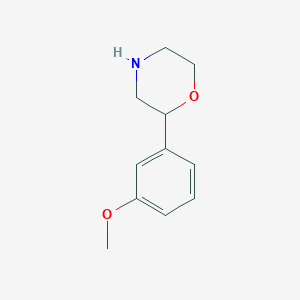
![[1-(3-Fluorobenzyl)piperidin-4-yl]methylamine](/img/structure/B1358601.png)
![1-[5-(2-Chlorophenyl)-2-furyl]methanamine](/img/structure/B1358607.png)
